Cas no 933017-34-6 (4-butoxy-N-{2-2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}benzamide)

4-Butoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a synthetic organic compound featuring a benzamide core linked to a substituted thiazole moiety. Its molecular structure incorporates a 3-fluorophenyl group and a butoxy chain, contributing to its potential as a bioactive intermediate in medicinal chemistry. The compound's design suggests utility in targeting specific biological pathways, particularly due to the presence of the thiazole ring, known for its role in modulating protein interactions. The fluorophenyl substitution may enhance binding affinity and metabolic stability, while the butoxy group could influence solubility and pharmacokinetic properties. This compound is of interest for research applications in drug discovery and development, particularly in the exploration of novel enzyme inhibitors or receptor modulators.
4-butoxy-N-{2-2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}benzamide structure
933017-34-6 structure
Product Name:4-butoxy-N-{2-2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}benzamide
CAS No:933017-34-6
MF:C23H25FN2O2S
MW:412.520208120346
CID:5515594
Update Time:2025-10-28

4-butoxy-N-{2-2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 4-butoxy-N-[2-[2-(3-fluorophenyl)-4-methyl-5-thiazolyl]ethyl]-
    • 4-butoxy-N-{2-2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}benzamide
    • Inchi: 1S/C23H25FN2O2S/c1-3-4-14-28-20-10-8-17(9-11-20)22(27)25-13-12-21-16(2)26-23(29-21)18-6-5-7-19(24)15-18/h5-11,15H,3-4,12-14H2,1-2H3,(H,25,27)
    • InChI Key: ZIDDTBOXGJYOFN-UHFFFAOYSA-N
    • SMILES: C(NCCC1SC(C2=CC=CC(F)=C2)=NC=1C)(=O)C1=CC=C(OCCCC)C=C1

4-butoxy-N-{2-2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2053-0245-2μmol
4-butoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
933017-34-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2053-0245-1mg
4-butoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
933017-34-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2053-0245-2mg
4-butoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
933017-34-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F2053-0245-3mg
4-butoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
933017-34-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2053-0245-4mg
4-butoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
933017-34-6 90%+
4mg
$66.0 2023-05-17

4-butoxy-N-{2-2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}benzamide Related Literature

Additional information on 4-butoxy-N-{2-2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}benzamide

Recent Advances in the Study of 4-butoxy-N-{2-2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}benzamide (CAS: 933017-34-6)

The compound 4-butoxy-N-{2-2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}benzamide (CAS: 933017-34-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazole core and fluorophenyl moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential as a lead compound for drug development.

One of the key areas of investigation has been the compound's interaction with specific biological targets. Preliminary data suggest that 4-butoxy-N-{2-2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}benzamide exhibits high affinity for certain kinase enzymes, which are implicated in a range of pathological conditions, including cancer and inflammatory diseases. Structural-activity relationship (SAR) studies have further refined our understanding of how modifications to the benzamide and thiazole components influence binding affinity and selectivity.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating key signaling pathways. For instance, recent research published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the proliferation of cancer cell lines by targeting the PI3K/AKT/mTOR pathway. These findings are particularly significant given the growing need for novel therapeutics with improved specificity and reduced off-target effects.

Pharmacokinetic profiling of 4-butoxy-N-{2-2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}benzamide has also been a focal point. Studies have shown that the compound exhibits favorable bioavailability and metabolic stability, making it a viable candidate for further development. Advanced formulations, including nanoparticle-based delivery systems, are currently being explored to enhance its therapeutic index.

Despite these promising results, challenges remain. Issues such as potential toxicity and the need for improved solubility are areas of active research. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these hurdles and accelerate the transition from bench to bedside.

In conclusion, 4-butoxy-N-{2-2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}benzamide represents a compelling area of study in the chemical biology and pharmaceutical sciences. Its unique structural features and biological activity profile position it as a promising lead compound for the development of next-generation therapeutics. Continued research and innovation will be essential to fully realize its potential in addressing unmet medical needs.

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